![molecular formula C9H7ClN2O2 B1445815 Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate CAS No. 1402911-36-7](/img/structure/B1445815.png)

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate

Overview

Description

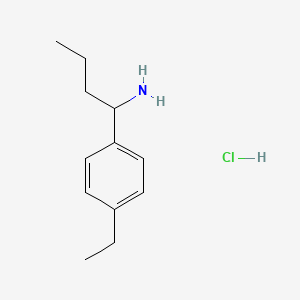

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate (MCIPC) is a synthetic organic compound with a unique chemical structure. It is a member of the imidazo[1,2-a]pyridine-8-carboxylate family, which is a group of compounds that have been studied for their potential applications in a variety of scientific fields. MCIPC has been studied for its ability to act as a reactant for a variety of reactions and its potential as an inhibitor of certain enzymes.

Scientific Research Applications

Imidazopyridine Chemistry and Food Toxicants

PhIP Formation and Fate : The formation of PhIP (2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), a compound related to the requested methyl chloroimidazopyridine, involves the reaction of phenylacetaldehyde with creati(ni)ne in the presence of formaldehyde and ammonia. Recent evidence suggests that lipids, along with carbohydrates, contribute to the Strecker degradation of phenylalanine, forming PhIP. This review highlights the dual contribution of lipids and carbohydrates to the formation and fate of PhIP, a process relevant in the study of food toxicants and processing-related chemical formations R. Zamora & F. Hidalgo (2015).

Pharmaceutical Impurities and Synthesis

Omeprazole and Its Impurities : Though not directly related to methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate, the review on novel synthesis methods and pharmaceutical impurities of proton pump inhibitors, including omeprazole, provides insights into the complexity of synthesizing and purifying related compounds. It discusses the challenges and advancements in synthesizing such compounds, indicating the intricate balance required in chemical synthesis to avoid unwanted impurities S. Saini et al. (2019).

Pyrimidine Chemistry in Medicinal Applications

Heterocyclic N-Oxide Molecules : This review focuses on the synthesis, chemistry, and application potential of heterocyclic N-oxide derivatives, including those from pyridine and indazole, showcasing their utility in organic synthesis, catalysis, and drug development. The heterocyclic N-oxide motif, similar in structural complexity to the requested compound, demonstrates significant medicinal applications, including anticancer, antibacterial, and anti-inflammatory activities. This indicates the broader chemical family's potential in drug discovery and development Dongli Li et al. (2019).

Mechanism of Action

Target of Action

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized for their wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridines, in general, have been known to exhibit significant activity against various diseases through different modes of action .

Biochemical Pathways

Imidazo[1,2-a]pyridines have been known to affect various biochemical pathways .

Biochemical Analysis

Biochemical Properties

Methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes. Additionally, this compound has been found to bind to certain proteins involved in cell signaling pathways, modulating their activity and influencing downstream cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the mitogen-activated protein kinase (MAPK) pathway, leading to increased cell proliferation and survival . It also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, this compound has been shown to impact cellular metabolism by inhibiting key metabolic enzymes, thereby altering the metabolic flux and energy production within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. For example, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites and preventing substrate access . Additionally, this compound can activate transcription factors by binding to their regulatory domains, leading to changes in gene expression . These molecular interactions ultimately result in the modulation of various cellular processes, including cell proliferation, differentiation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound typically results in transient activation of signaling pathways and gene expression changes, while long-term exposure can lead to sustained alterations in cellular metabolism and function . In in vitro studies, prolonged exposure to this compound has been associated with increased oxidative stress and cellular senescence .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to have minimal toxic effects and can enhance cellular function by modulating signaling pathways and gene expression . At higher doses, this compound can induce toxic effects, including oxidative stress, inflammation, and apoptosis . Threshold effects have been observed, where doses above a certain level result in significant adverse effects on cellular and tissue function. These findings highlight the importance of careful dosage optimization in preclinical studies to minimize potential toxicities while maximizing therapeutic benefits.

properties

IUPAC Name |

methyl 5-chloroimidazo[1,2-a]pyridine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-2-3-7(10)12-5-4-11-8(6)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIMPNDUQAKQAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(N2C1=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluorobenzo[d]thiazole-2-carbaldehyde](/img/structure/B1445735.png)

![6-Bromo-3-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B1445741.png)

![tert-Butyl 6-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1445742.png)